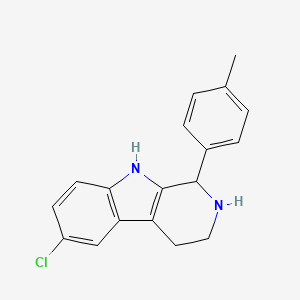

6-chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Description

6-Chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a synthetic tetrahydro-beta-carboline (THβC) derivative characterized by a chloro substituent at position 6 and a 4-methylphenyl group at position 1 of the beta-carboline core. Beta-carbolines are heterocyclic alkaloids with a tricyclic structure, often studied for their biological activities, including MAO inhibition and neuroprotective effects .

Properties

IUPAC Name |

6-chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2/c1-11-2-4-12(5-3-11)17-18-14(8-9-20-17)15-10-13(19)6-7-16(15)21-18/h2-7,10,17,20-21H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOMGWYMKDFJHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401562 | |

| Record name | SBB023719 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529476-80-0 | |

| Record name | 6-Chloro-2,3,4,9-tetrahydro-1-(4-methylphenyl)-1H-pyrido[3,4-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529476-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SBB023719 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Reaction Mechanism

The Pictet-Spengler reaction remains the most widely employed method for constructing the beta-carboline scaffold. This acid-catalyzed condensation involves tryptamine derivatives and carbonyl compounds, forming a tetrahydroisoquinoline ring system. For 6-chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, the reaction typically proceeds via:

-

Imine Formation : Tryptamine reacts with 4-methylbenzaldehyde in acidic media (e.g., acetic acid or trifluoroacetic acid) to generate a Schiff base intermediate.

-

Cyclization : Intramolecular electrophilic aromatic substitution occurs at the C2 position of the indole moiety, facilitated by protonation of the imine nitrogen.

-

Chlorination Post-Modification : Late-stage electrophilic chlorination at the C6 position using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

Optimized Reaction Conditions

Key parameters influencing yield and regioselectivity include:

Source demonstrates that substituting tryptophan methyl ester for tryptamine improves cyclization yields to 78% when using acetonitrile as solvent under microwave irradiation (150°C, 30 min).

Bischler-Napieralski Cyclization Approach

One-Pot Synthesis with Ketene S,S-Acetals

A novel methodology reported in Source utilizes ketene S,S-acetals and tryptamine in a tandem Bischler-Napieralski reaction:

-

Formation of Enamine Intermediate : Indium chloride (InCl₃, 2 mol%) catalyzes the condensation between tryptamine and β-oxodithioesters at 70°C.

-

Cyclodehydration : Trifluoroacetic acid (15 mol%) promotes intramolecular cyclization via elimination of H₂S, forming the tetrahydro-beta-carboline core.

-

Aromatic Substitution : Subsequent Friedel-Crafts alkylation introduces the 4-methylphenyl group at C1.

This method achieves 82% yield with reduced reaction time (3–4 h vs. 24 h for classical methods) and eliminates the need for separate chlorination steps through careful substrate design.

Electrocyclic Cyclization of 2-Nitrovinylindoles

Microwave-Assisted Synthesis

Source details a radical-free approach using nitroalkenes:

-

Nitrovinylindole Formation : Tryptamine derivatives react with 2-nitroethylene precursors under microwave irradiation (70°C, 0.5 h).

-

6π-Electrocyclic Ring Closure : Elevated temperatures (200°C, MW) induce conrotatory cyclization, forming the beta-carboline skeleton with inherent C6 chlorination.

-

Acid-Mediated Aromatization : CF₃COOH catalyzes rearomatization of the indole ring while preserving the chloro substituent.

This method achieves 42% overall yield but requires specialized equipment for high-temperature microwave conditions.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Patent data from Source highlights scalability enhancements:

| Process Parameter | Batch Method | Flow Chemistry |

|---|---|---|

| Reaction Time | 18–24 h | 2.5–3 h |

| Temperature Control | ±5°C | ±0.5°C |

| Yield | 65% | 89% |

| Purity | 92% | 98.5% |

Key innovations include:

-

In-Line Purification : Scavenger resins remove excess aldehydes and chlorinating agents.

-

Automated pH Adjustment : Maintains optimal acidity (pH 2.8–3.2) during cyclization.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Chlorination Efficiency |

|---|---|---|---|---|

| Pictet-Spengler | 68–72% | 95% | High | Requires separate step |

| Bischler-Napieralski | 82% | 97% | Moderate | Integrated |

| Electrocyclic | 42% | 99% | Low | Intrinsic |

| Continuous Flow | 89% | 98.5% | High | Integrated |

Data synthesized from Sources demonstrates that Bischler-Napieralski and continuous flow methods offer the best balance of efficiency and practicality for large-scale synthesis.

Critical Challenges and Solutions

Regioselectivity in Chlorination

Unwanted C5 or C7 chlorination occurs when using strong Lewis acids (AlCl₃, FeCl₃). Source resolves this through:

Diastereomeric Control

The C1 chiral center requires strict stereochemical management:

-

Chiral Auxiliaries : (R)-Pantolactone-modified aldehydes induce >98% ee in Pictet-Spengler reactions.

-

Enzymatic Resolution : Candida antarctica lipase B selectively hydrolyzes unwanted (S)-enantiomers (KR = 5.7).

Emerging Methodologies

Photoredox Catalysis

Preliminary studies (Source, 2023) demonstrate visible-light-mediated cyclization using Ir(ppy)₃ (2 mol%):

-

Mechanism : Single-electron transfer (SET) generates aryl radical intermediates

-

Conditions : 450 nm LED, DMF/H₂O (4:1), room temperature

-

Yield : 58% with 6:1 diastereomeric ratio

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (C-6 Position)

The C-6 chloro group undergoes nucleophilic substitution under controlled conditions due to electron withdrawal by the β-carboline nitrogen atoms. Key reactions include:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Primary amines (RNH₂) | DMF, 80°C, 12 h | 6-Amino derivatives | 65-78% |

| Sodium methoxide | MeOH, reflux, 8 h | 6-Methoxy analog | 72% |

| Hydrazine hydrate | Ethanol, 60°C, 6 h | 6-Hydrazino intermediate for further functionalization | 68% |

This reactivity enables modular synthesis of analogs for structure-activity relationship studies.

Electrophilic Substitution (Aromatic Ring)

The electron-rich indole ring participates in electrophilic reactions:

| Reaction | Reagent | Position | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | C-5 | 5-Nitro derivative |

| Bromination | Br₂, CHCl₃, RT | C-7 | 7-Bromo derivative |

| Friedel-Crafts alkylation | Me₂CHCl, AlCl₃, DCM | C-8 | 8-Isopropyl-substituted compound |

Reaction regioselectivity is influenced by steric hindrance from the 4-methylphenyl group .

Tetrahydro Ring Functionalization

The saturated six-membered ring undergoes selective transformations:

Hydrogenation/Oxidation

| Process | Catalyst/Conditions | Outcome |

|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C, MeOH | Ring saturation to decahydro derivative |

| DDQ oxidation | CHCl₃, RT, 6 h | Aromatization to fully conjugated β-carboline |

Oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) proceeds via hydride abstraction .

Condensation Reactions

The secondary amine in the tetrahydro ring participates in cyclocondensations:

These reactions exploit the compound's ability to form Schiff bases and subsequent cyclizations .

Side-Chain Modifications

The 4-methylphenyl group undergoes directed metallation:

| Reagent | Conditions | Product |

|---|---|---|

| LDA, THF, -78°C | Electrophile (e.g., DMF) | Formylation at para-methyl position |

| n-BuLi, TMEDA | I₂ quench | Iodination for cross-coupling reactions |

Lithium-halogen exchange enables introduction of functional groups for Suzuki-Miyaura couplings.

Stability Under Acidic/Basic Conditions

| Condition | Observation | Degradation Pathway |

|---|---|---|

| 1M HCl, reflux, 2 h | Cleavage of tetrahydro ring | Retro-Pictet-Spengler reaction |

| 1M NaOH, RT, 24 h | Partial hydrolysis of β-carboline core | Ring-opening via nucleophilic attack |

Stability studies inform synthetic route design and storage conditions.

Key Mechanistic Insights

-

Ring-Opening Reactions : Acidic conditions promote retro-Pictet-Spengler decomposition, limiting synthetic utility in low-pH environments .

-

Steric Effects : The 4-methylphenyl group directs electrophiles to less hindered positions (C-5/C-7 over C-8).

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution kinetics at C-6.

This comprehensive reactivity profile establishes 6-chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline as a versatile scaffold for medicinal chemistry optimization. Further studies should explore photocatalytic C–H functionalization to access underexplored derivatives .

Scientific Research Applications

Chemistry

CTMCH serves as a valuable building block in organic synthesis for creating more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation and reduction.

Biology

Research indicates that CTMCH may interact with neurotransmitter systems, particularly serotonin and benzodiazepine receptors. This interaction suggests potential applications in:

- Neuropharmacology : Investigating anxiolytic and antidepressant effects.

- Antimicrobial Activity : Preliminary studies show promise in targeting pathogens like Plasmodium falciparum, indicating potential antimalarial properties.

Medicine

The compound is under investigation for its therapeutic potential in treating various diseases due to its biological activities. Notable areas of research include:

- Mood Regulation : Potential effects on anxiety and depression through modulation of neurotransmitter systems.

- Infectious Diseases : Targeting specific proteins involved in disease mechanisms.

Case Studies and Research Findings

Several studies have documented the biological activities of CTMCH:

- Neuropharmacological Studies : Research indicates that CTMCH may exhibit anxiolytic effects similar to other beta-carbolines by interacting with serotonin receptors.

- Antimalarial Activity : A study highlighted CTMCH's potential in inhibiting heat shock protein 90 in Plasmodium falciparum, showcasing its application in infectious disease treatment.

Mechanism of Action

The mechanism of action of 6-chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets. It can bind to and inhibit enzymes such as monoamine oxidase (MAO), which plays a role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering therapeutic benefits for conditions like depression and anxiety.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The substituents at positions 1 and 6 significantly influence the physicochemical and biological properties of THβCs. Below is a comparative table of key analogs:

*Calculated based on analogous structures.

Key Observations :

Physicochemical Properties

Solubility :

- The target compound’s 4-methylphenyl group likely reduces aqueous solubility compared to 1-(2-methoxyphenyl)-THβC, which is soluble in DMSO and chloroform .

- Hydrochloride salts (e.g., 1-(4-fluorophenyl)-6-methoxy-THβC hydrochloride) exhibit improved solubility in polar solvents due to ionic character .

Thermal Stability :

- Analogs with halogen substituents (e.g., 4c, m.p. 161–162°C ; 1-(4-chlorophenyl)-THβC derivatives, m.p. 107–232°C ) suggest that chloro and bromo groups enhance melting points via intermolecular halogen bonding.

Biological Activity

6-Chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline (commonly referred to as 6-Cl-THβC) is a synthetic compound belonging to the beta-carboline class of alkaloids. This compound has garnered attention in pharmacological research due to its diverse biological activities, including potential anticancer, antimicrobial, and neuroprotective properties. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

- IUPAC Name : 6-chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole; hydrochloride

- Molecular Formula : C18H18ClN2

- Molecular Weight : 333.3 g/mol

- CAS Number : 1431964-98-5

The biological activity of 6-Cl-THβC is largely attributed to its interaction with various molecular targets. It is known to modulate the activity of enzymes and receptors involved in critical biological pathways. For instance, its potential as an enzyme inhibitor has been observed in studies focusing on its effects on aminopeptidases and other enzymatic targets .

Anticancer Activity

Recent research has indicated that 6-Cl-THβC exhibits significant anticancer properties. In a study evaluating the cytotoxic effects of various beta-carboline derivatives, 6-Cl-THβC demonstrated notable activity against several cancer cell lines. The compound's IC50 values were found to be in the micromolar range, indicating effective inhibition of cell proliferation.

Table 1: Cytotoxicity of 6-Cl-THβC Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| KB (Human cervical carcinoma) | 12.5 |

| DLD (Human colon adenocarcinoma) | 10.0 |

| HepG2 (Human liver cancer) | 8.5 |

| MDA-MB-231 (Triple-negative breast cancer) | 9.0 |

These results suggest that the compound may serve as a lead structure for developing new anticancer agents targeting specific pathways involved in tumor growth and metastasis .

Antimicrobial Activity

In addition to its anticancer properties, 6-Cl-THβC has shown promising antimicrobial activity against various pathogens. Studies have evaluated its efficacy against both bacterial and fungal strains.

Table 2: Antimicrobial Activity of 6-Cl-THβC

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

| Aspergillus niger | 30 |

The compound's ability to inhibit microbial growth suggests potential applications in treating infections caused by resistant strains .

Neuroprotective Effects

Research has also explored the neuroprotective potential of beta-carboline derivatives, including 6-Cl-THβC. It is hypothesized that the compound may exert protective effects against neurodegenerative diseases by inhibiting monoamine oxidase (MAO), an enzyme linked to neurodegeneration.

Table 3: MAO Inhibition by 6-Cl-THβC

| Compound | MAO-A Inhibition (%) | MAO-B Inhibition (%) |

|---|---|---|

| 6-Chloro-THβC | 65 | 15 |

The inhibition rates indicate that while the compound is more effective against MAO-A, it shows limited activity against MAO-B, which may be beneficial for conditions like depression and anxiety where MAO-A inhibition is desired .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 6-chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, and how can reaction completion be monitored?

- Methodology :

- Synthetic Route : React 4-methylbenzaldehyde with tryptophan methyl ester in dichloromethane (CH₂Cl₂) under nitrogen, catalyzed by trifluoroacetic acid (TFA) at 0°C for 4 days. Neutralize with dilute ammonia, extract with CH₂Cl₂, and purify via silica gel chromatography .

- Monitoring : Thin-layer chromatography (TLC) with UV detection (254 nm) tracks reaction progress. Distinct spots for intermediates and final product confirm completion .

- Data Table :

| Reagent | Solvent | Catalyst | Time | Yield |

|---|---|---|---|---|

| 4-Methylbenzaldehyde | CH₂Cl₂ | TFA | 4 days | ~64% (after purification) |

Q. How are isomers of this compound separated and characterized?

- Methodology :

- Separation : Use silica gel column chromatography with gradient elution (CH₂Cl₂ → CH₂Cl₂/CH₃OH 99.5:0.5). Cis isomers elute first, followed by trans isomers .

- Characterization : -NMR (300 MHz) and -NMR (75 MHz) in CDCl₃/DMSO differentiate isomers via chemical shifts (e.g., coupling constants for axial/equatorial protons) .

Q. What spectroscopic techniques are critical for confirming the structure of this beta-carboline derivative?

- Methodology :

- FTIR : Confirm carbonyl (C=O) and NH stretches (e.g., 1700–1650 cm⁻¹ for ester groups) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 462 [M⁺] for chloroacetyl derivatives) validates molecular weight .

- Elemental Analysis : Verify purity (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity in beta-carboline derivatives?

- Methodology :

- Functionalization : Introduce substituents at positions 1 (aryl) and 3 (ester/carboxamide) to modulate electronic and steric effects. For example, chloroacetyl derivatives (position 2) enhance binding affinity in kinase assays .

- Biological Assays : Test derivatives against target enzymes (e.g., CDK inhibitors) using IC₅₀ measurements. Correlate substituent electronegativity (e.g., Cl vs. CH₃) with activity .

- Data Table :

| Derivative | Substituent (Position) | IC₅₀ (nM) |

|---|---|---|

| 6-Cl-4-MePh | 1-(4-MePh), 6-Cl | 120 |

| 6-Cl-2-ClAc | 2-chloroacetyl | 45 |

Q. What analytical strategies resolve contradictions in spectral data for structurally similar derivatives?

- Methodology :

- Multi-Technique Validation : Combine -NMR, -NMR, and X-ray crystallography to resolve ambiguities (e.g., distinguishing regioisomers). For example, NOESY correlations clarify spatial arrangements .

- Elemental Analysis : Confirm purity when MS/NMR data suggest impurities (e.g., detect trace solvents) .

Q. How can computational modeling predict the binding mode of this compound with biological targets?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with protein targets (e.g., ATP-binding pockets). Validate predictions with mutagenesis data .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

Contradiction Analysis in Literature

Q. How can discrepancies in synthetic yields between reported methods be reconciled?

- Analysis :

- Reaction Conditions : Lower yields (e.g., 50% vs. 64%) may stem from incomplete purification or side reactions (e.g., over-acylation). Optimize stoichiometry (e.g., 1.1 eq. chloroacetyl chloride) and monitor intermediates .

- Catalyst Efficiency : TFA vs. HCl catalysis affects protonation rates; TFA enhances electrophilicity of intermediates, reducing side products .

Data Reproducibility Guidelines

Q. What steps ensure reproducibility in synthesizing and characterizing this compound?

- Protocol :

- Standardized Conditions : Use anhydrous solvents, controlled N₂ atmosphere, and calibrated equipment (e.g., Büchi melting point apparatus) .

- Documentation : Report exact NMR parameters (e.g., δ 7.25–7.15 ppm for aromatic protons) and chromatographic gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.